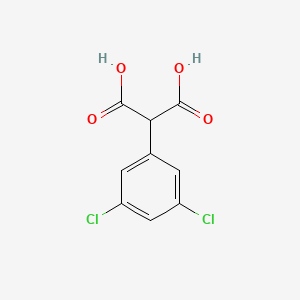

Ácido 2-(3,5-diclorofenil)malónico

Descripción general

Descripción

2-(3,5-Dichlorophenyl)malonic Acid is an intermediate in the synthesis of Dicloromezotiaz, a commercial pest control agent . It has a molecular weight of 249.04 and a molecular formula of C9H6Cl2O4 .

Synthesis Analysis

A novel artificial synthetic pathway for malonic acid has been designed, in which oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by a -keto decarboxylase and malonic semialdehyde dehydrogenase .Molecular Structure Analysis

The molecular structure of 2-(3,5-Dichlorophenyl)malonic Acid consists of nine carbon atoms, six hydrogen atoms, two chlorine atoms, and four oxygen atoms .Chemical Reactions Analysis

The malonic ester synthesis process involves five reactions: deprotonation of the ester to form an enolate, SN2 of the enolate upon an alkyl halide forming a new C-C bond, acidic hydrolysis of the ester to give a carboxylic acid .Physical and Chemical Properties Analysis

2-(3,5-Dichlorophenyl)malonic Acid is a white crystalline powder at room temperature. It’s soluble in water, ethanol, and diethyl ether. This compound decomposes into acetic acid and carbon dioxide when heated .Aplicaciones Científicas De Investigación

Biología Sintética

En biología sintética, el ácido 2-(3,5-diclorofenil)malónico juega un papel crucial en el desarrollo de nuevas vías sintéticas artificiales. Los investigadores han diseñado vías en las que intermedios como el oxalacetato se convierten en semialdehído malónico y luego en ácido malónico, catalizado por enzimas específicas . Este avance podría conducir a una producción más eficiente de ácido malónico a partir de recursos renovables, lo cual es significativo para los procesos de fabricación sostenibles.

Productos farmacéuticos

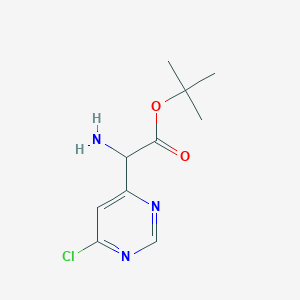

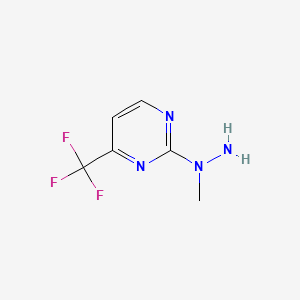

El compuesto se utiliza en productos farmacéuticos para la síntesis de diversos intermediarios farmacéuticos. Sirve como precursor en la creación de intermediarios farmacéuticos quirales, que son esenciales para la eficacia y la seguridad de los agentes terapéuticos . La capacidad de producir estos intermedios con alta enantioselectividad es vital para el desarrollo de nuevos medicamentos.

Cosmética

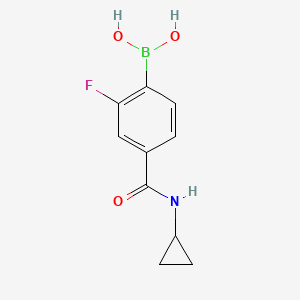

En la industria cosmética, el ácido 2-(3,5-diclorofenil)malónico se utiliza como bloque de construcción para sintetizar compuestos que forman parte de la matriz estructural de los productos cosméticos . Sus derivados pueden participar en reacciones de ciclocondensación para crear moléculas complejas que mejoran el rendimiento y la estabilidad de las formulaciones cosméticas.

Industria Petroquímica

Este compuesto contribuye al sector petroquímico al proporcionar una ruta alternativa para producir malonatos. Se ha desarrollado un proceso basado en la fermentación que utiliza glucosa en lugar de cianuro, que no solo es más seguro sino también más respetuoso con el medio ambiente . Este proceso podría revolucionar la producción de malonatos, conduciendo al desarrollo de nuevos materiales y aplicaciones.

Ciencias Ambientales

El ácido 2-(3,5-diclorofenil)malónico: también es relevante en las ciencias ambientales. Se puede utilizar para estudiar el impacto de diversos productos químicos en el medio ambiente y para desarrollar métodos de síntesis más ecológicos . Su papel en la creación de vías ambientalmente benignas es crucial para reducir la contaminación y promover la sostenibilidad.

Recursos Renovables

Por último, la aplicación del compuesto en recursos renovables es digna de mención. Forma parte de los esfuerzos de investigación para producir ácido malónico biológicamente, que es un componente común en muchos productos y procesos. El enfoque está en el uso de materias primas renovables para generar ácido malónico, lo que se alinea con los esfuerzos globales para alejarse de los recursos fósiles .

Mecanismo De Acción

Target of Action

It’s worth noting that malonic acid derivatives have been found to exhibit a wide range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

2-(3,5-Dichlorophenyl)malonic acid is an intermediate in the synthesis of Dicloromezotiaz, a commercial pest control agent Dicloromezotiaz is known to provide a useful control tool for lepidopteran pests, indicating an underexploited mode of action among these pests .

Biochemical Pathways

For instance, malonic acid is an intermediate in the cytoplasmic reductive tricarboxylic acid (rTCA) pathway . In this pathway, oxaloacetate is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by a-keto decarboxylase and malonic semialdehyde dehydrogenase .

Pharmacokinetics

The compound’s solubility in acetone, dichloromethane, and methanol may influence its bioavailability.

Result of Action

As an intermediate in the synthesis of dicloromezotiaz, it contributes to the efficacy of this commercial pest control agent .

Action Environment

The compound’s stability in different solvents may suggest that its action and efficacy could be influenced by the solvent environment.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3,5-dichlorophenyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O4/c10-5-1-4(2-6(11)3-5)7(8(12)13)9(14)15/h1-3,7H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNQGHZDKPTGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B1403696.png)

![2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole](/img/structure/B1403699.png)

![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1403709.png)

![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1403714.png)